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molecular formula C7H5BrO4 B1266374 5-Bromo-2,4-dihydroxybenzoic acid CAS No. 7355-22-8

5-Bromo-2,4-dihydroxybenzoic acid

Cat. No. B1266374
M. Wt: 233.02 g/mol
InChI Key: ZRBCISXJLHZOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06617346B1

Procedure details

To solution of 5-bromo-2,4-dihydroxy-benzoic acid (5 g, 21.46 mmol) in dimethylformamide (30 mL) were added dimethyl sulfate (5.413 g, 42.92 mmol) and potassium carbonate (8.907 g, 64.38 mmol). The reaction mixture was heated at 80-90° C. for 12 h. Upon cooling to room temperature, the white solid was filtered off and the filtrate was concentrated in vacuo. The product was extracted with diethyl ether (2×100 mL). The organic layers were washed with water (1×10 mL), brine (1×10 mL) and dried over anhydrous sodium sulfate. The solid was filtered off and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 20-30% ethyl acetate in hexanes yielded methyl 5-bromo-2,4-dimethoxy-benzoate as a white solid (5.137 g, 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.413 g
Type
reactant
Reaction Step One
Quantity
8.907 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](O)=[CH:4][C:5](O)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S([O:18][CH3:19])(OC)(=O)=O.[C:20](=O)([O-])[O-].[K+].[K+].CN(C)[CH:28]=[O:29]>>[Br:1][C:2]1[C:3]([O:18][CH3:19])=[CH:4][C:5]([O:29][CH3:28])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:20])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)O)O
Name
Quantity
5.413 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
8.907 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the white solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether (2×100 mL)
WASH
Type
WASH
Details
The organic layers were washed with water (1×10 mL), brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
WASH
Type
WASH
Details
eluting with 20-30% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.137 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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